molecular formula C18H26N2O3 B12830520 tert-Butyl (5-benzylhexahydro-2H-furo[2,3-c]pyrrol-3-yl)carbamate

tert-Butyl (5-benzylhexahydro-2H-furo[2,3-c]pyrrol-3-yl)carbamate

Cat. No.: B12830520
M. Wt: 318.4 g/mol
InChI Key: WJHKRNMBJNJCCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (5-benzylhexahydro-2H-furo[2,3-c]pyrrol-3-yl)carbamate is a complex organic compound that belongs to the class of carbamates This compound is characterized by its unique structure, which includes a tert-butyl group, a benzyl group, and a hexahydro-furo-pyrrol ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5-benzylhexahydro-2H-furo[2,3-c]pyrrol-3-yl)carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the hexahydro-furo-pyrrol ring system: This can be achieved through a series of cyclization reactions.

    Introduction of the benzyl group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the intermediate compound.

    Attachment of the tert-butyl carbamate group: This is usually done through a carbamation reaction using tert-butyl chloroformate and a suitable base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-benzylhexahydro-2H-furo[2,3-c]pyrrol-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or alcohols.

Scientific Research Applications

tert-Butyl (5-benzylhexahydro-2H-furo[2,3-c]pyrrol-3-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a prodrug or a pharmacologically active compound.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of tert-Butyl (5-benzylhexahydro-2H-furo[2,3-c]pyrrol-3-yl)carbamate involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler carbamate compound with similar protective group properties.

    Benzyl carbamate: Another carbamate compound with a benzyl group, used in similar applications.

    Hexahydro-furo-pyrrol derivatives: Compounds with similar ring systems, studied for their biological activities.

Uniqueness

tert-Butyl (5-benzylhexahydro-2H-furo[2,3-c]pyrrol-3-yl)carbamate is unique due to its combination of functional groups and ring systems, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H26N2O3

Molecular Weight

318.4 g/mol

IUPAC Name

tert-butyl N-(5-benzyl-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrol-3-yl)carbamate

InChI

InChI=1S/C18H26N2O3/c1-18(2,3)23-17(21)19-15-12-22-16-11-20(10-14(15)16)9-13-7-5-4-6-8-13/h4-8,14-16H,9-12H2,1-3H3,(H,19,21)

InChI Key

WJHKRNMBJNJCCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1COC2C1CN(C2)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.